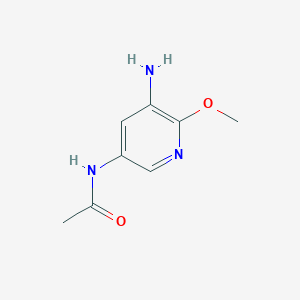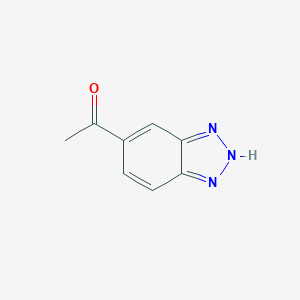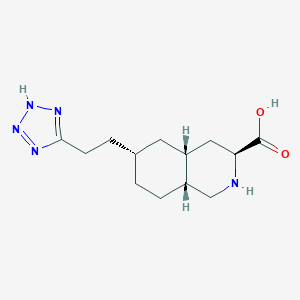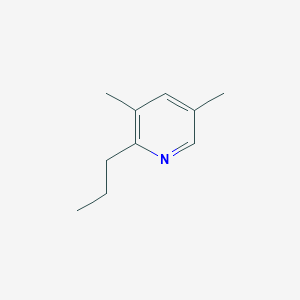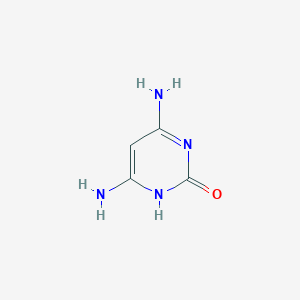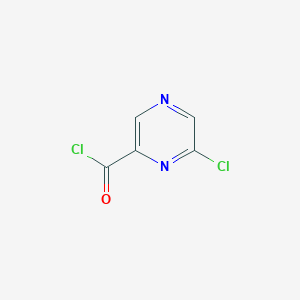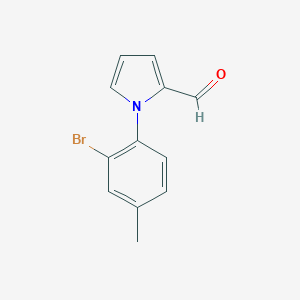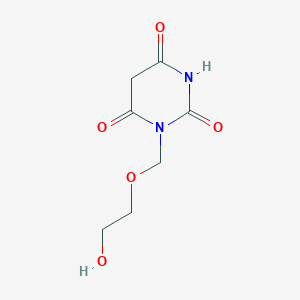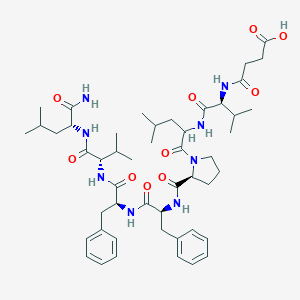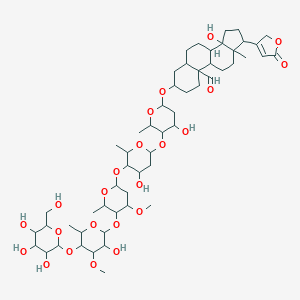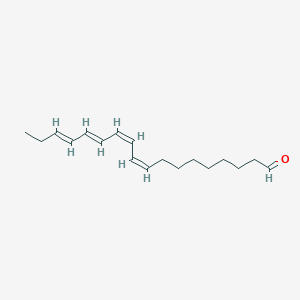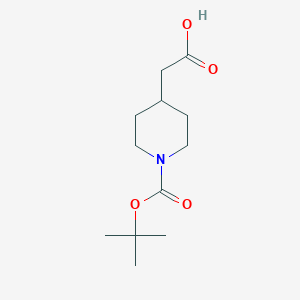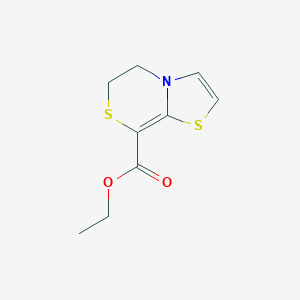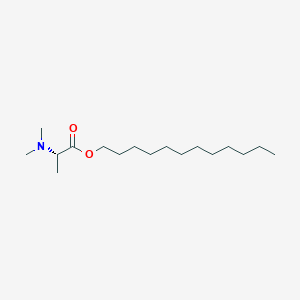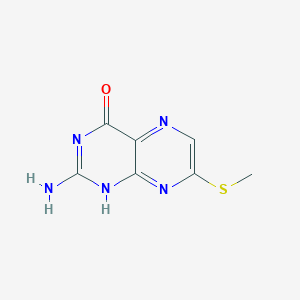
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPTP is a synthetic compound that was first synthesized in the 1970s as a potential treatment for Parkinson's disease. However, it was later discovered that MPTP itself can cause Parkinson's-like symptoms in humans and other animals. Since then, MPTP has been primarily used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
Mécanisme D'action
MPTP is metabolized in the brain to MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. The selective toxicity of MPP+ to dopaminergic neurons in the substantia nigra is thought to be due to the high expression of the dopamine transporter in these neurons.
Effets Biochimiques Et Physiologiques
MPTP-induced Parkinsonism in humans and other animals is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP-induced Parkinsonism is a widely used model for studying Parkinson's disease and testing potential treatments for the disease. MPTP is relatively easy to administer and produces a consistent and reproducible model of Parkinsonism in animals. However, MPTP-induced Parkinsonism does not fully replicate the complex pathophysiology of Parkinson's disease, and the model has limitations in terms of its translational relevance to humans.
Orientations Futures
There are several areas of future research that could benefit from further study of MPTP. These include:
1. Elucidating the mechanisms of MPTP-induced Parkinsonism and its relevance to human disease.
2. Developing new animal models that better replicate the pathophysiology of Parkinson's disease.
3. Testing potential treatments for Parkinson's disease using MPTP-induced Parkinsonism models.
4. Investigating the non-motor symptoms of MPTP-induced Parkinsonism and their relevance to human disease.
5. Exploring the potential use of MPTP as a research tool for studying other neurological disorders.
In conclusion, MPTP is a synthetic compound that has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP-induced Parkinsonism produces a consistent and reproducible model of Parkinsonism in animals, but has limitations in terms of its translational relevance to humans. Further research is needed to fully elucidate the mechanisms of MPTP-induced Parkinsonism and its potential applications in scientific research.
Méthodes De Synthèse
MPTP can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylthio-6-formylpteridine with an appropriate amine, followed by reduction and purification. The purity of the final product is essential for its use in scientific research.
Applications De Recherche Scientifique
MPTP has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP is metabolized in the brain to MPP+, a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms. MPTP-induced Parkinsonism has been used as a model to study the mechanisms of Parkinson's disease and to test potential treatments for the disease.
Propriétés
Numéro CAS |
113193-94-5 |
|---|---|
Nom du produit |
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one |
Formule moléculaire |
C7H7N5OS |
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
2-amino-7-methylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H7N5OS/c1-14-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2H,1H3,(H3,8,10,11,12,13) |
Clé InChI |
HCVGZCUWCNBGMT-UHFFFAOYSA-N |
SMILES isomérique |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
SMILES |
CSC1=CN=C2C(=O)NC(=NC2=N1)N |
SMILES canonique |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



